Echothiophate
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Description
Echothiophate, also known as ecothiopatum or echothiophic acid, belongs to the class of organic compounds known as tetraalkylammonium salts. These are organonitrogen compounds containing a quaternary ammonium substituted with four alkyl chains. Echothiophate is a drug which is used for use in the treatment of subacute or chronic angle-closure glaucoma after iridectomy or where surgery is refused or contraindicated. Echothiophate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Echothiophate has been detected in multiple biofluids, such as urine and blood. Within the cell, echothiophate is primarily located in the cytoplasm.
Echothiophate is a Cholinesterase Inhibitor. The mechanism of action of echothiophate is as a Cholinesterase Inhibitor. The chemical classification of echothiophate is Iodine.
Ecothiopate is the phosphorothioate obtained by formal condensation of diethyl phosphate with N,N,N-trimethyl-2-sulfanylethanaminium. An irreversible acetylcholinesterase inhibitor, its iodide salt is used an ocular antihypertensive in the treatment of open-angle glaucoma, particularly when other drugs have proved inadequate. It has a role as an EC 3.1.1.8 (cholinesterase) inhibitor and a miotic. It is an organic thiophosphate, a member of phosphocholines and a quaternary ammonium ion.
properties
CAS RN |
6736-03-4 |
---|---|
Product Name |
Echothiophate |
Molecular Formula |
C9H23NO3PS+ |
Molecular Weight |
256.33 g/mol |
IUPAC Name |
2-diethoxyphosphorylsulfanylethyl(trimethyl)azanium |
InChI |
InChI=1S/C9H23NO3PS/c1-6-12-14(11,13-7-2)15-9-8-10(3,4)5/h6-9H2,1-5H3/q+1 |
InChI Key |
BJOLKYGKSZKIGU-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SCC[N+](C)(C)C |
Canonical SMILES |
CCOP(=O)(OCC)SCC[N+](C)(C)C |
melting_point |
124-124.5 138°C |
Other CAS RN |
6736-03-4 |
physical_description |
Solid |
solubility |
Soluble 2.97e-01 g/L |
synonyms |
2-((Diethoxyphosphinyl)thio)-N,N,N,-trimethylethanaminium iodide Echothiophate Iodide Ecothiopate Iodide Ecothiophate Iodide Iodide, Echothiophate Iodide, Ecothiopate Iodide, Ecothiophate Iodide, Phospholine Phospholine Iodide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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